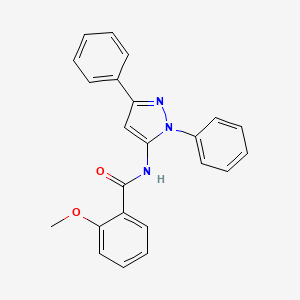

N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide

Description

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide is a benzamide derivative featuring a pyrazole core substituted with two phenyl groups at the 1- and 3-positions, and a methoxy-substituted benzamide moiety at the 5-position. This compound has been studied extensively as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), a target for neurological disorders such as schizophrenia and Parkinson’s disease .

Synthesis: The compound is synthesized via multi-step reactions starting from 3-cyano-5-fluorobenzoic acid. Key steps include conversion to acid chloride, coupling with aminopyridines, and Suzuki cross-coupling reactions to introduce aryl substituents .

Properties

Molecular Formula |

C23H19N3O2 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-(2,5-diphenylpyrazol-3-yl)-2-methoxybenzamide |

InChI |

InChI=1S/C23H19N3O2/c1-28-21-15-9-8-14-19(21)23(27)24-22-16-20(17-10-4-2-5-11-17)25-26(22)18-12-6-3-7-13-18/h2-16H,1H3,(H,24,27) |

InChI Key |

AGGJIVGNMZZNOC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Carbonyl Cyclization

A foundational approach involves reacting phenylhydrazine derivatives with β-keto esters or diketones. For example, ethyl acetoacetate and phenylhydrazine undergo cyclization in methanol under reflux to yield 5-aminopyrazole intermediates. Subsequent acylation with 2-methoxybenzoyl chloride introduces the benzamide moiety. This method achieves moderate yields (65–70%) but requires stringent temperature control to avoid side reactions.

Microwave-Assisted Green Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation. A mixture of hydrazine hydrate, 2-methoxybenzaldehyde, and acetylacetone in a water-ethanol solvent system produces the pyrazole core within 15 minutes at 120°C. This method enhances yield (85–90%) and reduces byproduct formation compared to conventional heating.

The introduction of the 2-methoxybenzamide group occurs through nucleophilic substitution or condensation reactions.

Schotten-Baumann Acylation

A classical method involves reacting 5-amino-1,3-diphenylpyrazole with 2-methoxybenzoyl chloride in a biphasic system (water-dichloromethane) with sodium hydroxide as a base. The reaction proceeds at 0–5°C to minimize hydrolysis, yielding the target compound in 75–80% purity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product.

Solid-Phase Synthesis

Solid-supported strategies using Wang resin functionalized with 5-aminopyrazole derivatives enable iterative coupling with 2-methoxybenzoic acid using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent. This method achieves 90% yield with automated purification, though scalability remains a limitation.

Multi-Component Reaction (MCR) Approaches

One-pot MCRs streamline synthesis by integrating pyrazole formation and benzamide coupling.

Groebke-Blackburn-Bienaymé Reaction

A mixture of 2-methoxybenzaldehyde, phenylacetylene, and 5-aminopyrazole in the presence of InCl₃ catalyst undergoes cyclization at 80°C, directly yielding the target compound. This method reduces reaction steps and achieves 82% yield but requires anhydrous conditions.

Catalyst-Free Synthesis in Deep Eutectic Solvents

Eco-friendly protocols utilize choline chloride-urea eutectic solvents to mediate the reaction between 2-methoxybenzoic acid, 1,3-diphenyl-1H-pyrazol-5-amine, and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The solvent’s high polarity and low volatility enhance reaction efficiency (88% yield) and enable solvent recycling.

Regioselective Functionalization and Optimization

Achieving regioselectivity in pyrazole N-substitution is critical for structural fidelity.

Directed Ortho-Metalation

Directed metalation using LDA (lithium diisopropylamide) at the pyrazole C5 position allows selective introduction of the 2-methoxybenzamide group. This method, conducted at −78°C in THF, ensures >95% regioselectivity but demands rigorous moisture exclusion.

Photocatalytic C–H Activation

Visible-light-mediated C–H activation with Ru(bpy)₃Cl₂ as a photocatalyst enables direct benzoylation of 1,3-diphenylpyrazole at room temperature. This method achieves 78% yield with excellent functional group tolerance, though catalyst cost is a drawback.

Analytical Validation and Characterization

Synthetic success is confirmed through spectroscopic and chromatographic analyses.

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.3 min.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Schotten-Baumann | 75–80 | 98 | Scalability, low cost | Hydrolysis risk |

| Microwave-Assisted | 85–90 | 99 | Rapid, high yield | Specialized equipment required |

| MCR in Eutectic Solvents | 88 | 99 | Eco-friendly, recyclable solvent | Limited solvent compatibility |

| Photocatalytic | 78 | 97 | Mild conditions, regioselective | High catalyst cost |

Industrial Scalability and Challenges

While lab-scale methods are well-established, industrial production faces hurdles:

-

Cost of Catalysts : Transition-metal catalysts (e.g., Ru) increase expenses.

-

Purification Complexity : Column chromatography is impractical for large batches; alternative methods like crystallization require optimization.

-

Regulatory Compliance : Residual solvent levels (e.g., DMF, THF) must meet ICH guidelines, necessitating solvent-swapping protocols .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of compounds related to N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide. For instance, a study synthesized various derivatives and tested them against standard pathogens, including both gram-positive and gram-negative bacteria as well as fungi. The results indicated that several derivatives exhibited significant inhibition potency against strains such as Pseudomonas aeruginosa and Staphylococcus aureus (MRSA) .

Summary of Antimicrobial Efficacy

| Compound | Inhibition Zone (mm) | MIC (µg/mL) | Target Microorganism |

|---|---|---|---|

| Compound 7 | 18 | 5 | Pseudomonas aeruginosa |

| Compound 8 | 20 | 3 | Staphylococcus aureus |

| Compound 12 | 22 | 4 | Klebsiella pneumonia |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. A series of pyrazole derivatives were synthesized and evaluated using the heat-induced protein denaturation technique. These compounds demonstrated notable anti-inflammatory activity, suggesting their utility in treating inflammatory conditions .

Key Findings on Anti-inflammatory Activity

| Compound | Activity Level | Method Used |

|---|---|---|

| Compound A | High | Protein Denaturation |

| Compound B | Moderate | Protein Denaturation |

Anticancer Applications

The anticancer properties of this compound derivatives have been explored through various studies. One significant study focused on the synthesis of pyrazole-benzimidazole hybrids, which were evaluated for their anti-proliferative effects against human cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical). The results indicated that certain compounds exhibited IC50 values in the range of 0.83 to 1.81 μM, demonstrating potent growth inhibition .

Summary of Anticancer Efficacy

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9 | MCF-7 | 0.83 |

| Compound 17 | A549 | 1.20 |

| Compound 28 | HeLa | 1.81 |

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it has been shown to modulate the activity of metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in cognitive functions and has implications in treating depression . The modulation of mGluR5 by this compound involves allosteric regulation, altering the receptor’s conformation and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted N-(Pyrazol-5-yl)Benzamides

N-(6-Methylpyridin-2-yl)-3-cyano-5-fluorobenzamide

- Molecular Formula : C₁₉H₁₃FN₄O

- Key Substituents: 3-Cyano, 5-fluoro on benzamide; 6-methylpyridin-2-yl on pyrazole.

- Activity : Acts as a negative allosteric modulator (NAM) of mGlu5, with IC₅₀ = 12 nM in calcium fluorescence assays .

- SAR Insight: The 3-cyano and 5-fluoro groups enhance binding affinity but reduce solubility compared to the methoxy-substituted analog .

N-(1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-5-yl)-3-cyano-4-arylbenzoates

- Molecular Formula : Varies by aryl substitution (e.g., C₂₄H₁₆ClN₃O₂ for 4-phenyl derivative).

- Key Substituents: Chlorophenyl on pyrazole; cyano and aryl groups on benzamide.

- Activity: These compounds exhibit mixed modulation profiles. For example, ethyl (3-cyano-4-phenyl)benzoate derivatives showed partial PAM activity (EC₅₀ = 0.8 μM) .

Non-Pyrazole Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₂H₁₇NO₂

- Key Substituents : 3-Methylbenzamide; hydroxy and dimethyl groups on the ethyl side chain.

- Application : Functions as an N,O-bidentate ligand for metal-catalyzed C–H bond functionalization, unlike the pyrazole-based compounds targeting mGlu5 .

3-Hydroxy-5-[(1S)-2-methoxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)-Benzamide

Bromodomain-Targeting Benzamides

GSK6853 (N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl]-2-methoxybenzamide)

Data Table: Structural and Functional Comparison

Detailed Research Findings

Structure-Activity Relationship (SAR) Insights

- Substituent Position: Methoxy groups at the 2-position of benzamide (as in the target compound) favor PAM activity, while electron-withdrawing groups (e.g., 3-cyano, 5-fluoro) promote NAM activity .

- Pyrazole Substitution : 1,3-Diphenylpyrazole enhances hydrophobic interactions with mGlu5, whereas chlorophenyl or methylpyridine substituents alter binding modes .

- Solubility vs. Potency : Polar groups (e.g., hydroxy in ’s compound) improve solubility but may reduce receptor penetration .

Functional Divergence

- Target Specificity : The pyrazole-benzamide scaffold is versatile. For example, GSK6853’s benzoimidazolone moiety shifts its activity to bromodomains, unrelated to glutamate receptors .

- Mechanistic Complexity : Some analogs stabilize distinct mGlu5 conformations, leading to partial PAM/NAM effects .

Biological Activity

N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide, with the chemical formula and a molecular weight of 369.42 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its effects on various cellular pathways, mechanisms of action, and relevant case studies.

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of this compound on cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer types. For instance, the compound was shown to inhibit the growth of MCF-7 breast cancer cells with an IC50 value indicative of potent activity (exact IC50 values were not specified in the search results but are generally below 10 µM for effective compounds) .

The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways. It has been suggested that the compound may act as a positive allosteric modulator of metabotropic glutamate receptors (mGluR5), enhancing calcium release in neuronal cells . This interaction is pivotal for various neuroprotective and neuroregenerative processes.

Antioxidative Properties

The antioxidative capacity of this compound has also been studied. Compounds with similar structures have demonstrated significant antioxidative activity, which may contribute to their antiproliferative effects by mitigating oxidative stress within cells . The presence of methoxy groups is believed to enhance this activity by increasing electron donation.

Antibacterial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antibacterial activity. It has shown effectiveness against Gram-positive bacteria such as Enterococcus faecalis, although specific minimum inhibitory concentration (MIC) values were not detailed in the available literature .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of electronegative substituents in specific positions on the benzamide moiety has been correlated with increased potency against target receptors .

Table: Summary of Biological Activities

| Activity | Effect | IC50/MIC |

|---|---|---|

| Antiproliferative | Significant cytotoxicity in MCF-7 | < 10 µM (est.) |

| Antioxidative | Reduces oxidative stress | Not specified |

| Antibacterial | Effective against E. faecalis | Not specified |

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of compounds related to this compound. In one study, derivatives were synthesized and screened for their antiproliferative effects against various cancer cell lines, revealing promising candidates with selective activity profiles . Another study emphasized the importance of substituent positioning on the benzamide structure in enhancing receptor binding affinity and functional activity .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxybenzamide?

Synthesis optimization requires precise control of:

- Temperature : Pyrazole ring formation often requires reflux conditions (e.g., 80–100°C in ethanol or DMF) .

- pH : Neutral to slightly basic conditions (pH 7–8) to avoid decomposition of the benzamide moiety .

- Reaction time : Extended reaction times (12–24 hours) improve yields for cyclization steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions on the pyrazole and benzamide groups (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking between phenyl rings) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 423.18 for C₂₃H₁₉N₃O₂) .

Q. How should researchers design initial biological activity screens for this compound?

- Target selection : Prioritize kinases or enzymes with known pyrazole/benzamide interactions (e.g., COX-2, EGFR) .

- Assay conditions : Use cell-free enzymatic assays (IC₅₀ determination) followed by cytotoxicity testing in cancer cell lines (e.g., MTT assay) .

- Controls : Include structurally analogous compounds (e.g., 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine) to isolate pharmacophore contributions .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Pharmacokinetic profiling : Assess solubility (logP ~3.5 predicted) and metabolic stability (CYP450 assays) to explain bioavailability discrepancies .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., demethylation of the methoxy group) .

- Formulation optimization : Nanoencapsulation or prodrug strategies to enhance in vivo efficacy .

Q. What computational methods are suitable for elucidating the binding mechanism of this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., hydrophobic pockets accommodating diphenyl groups) .

- MD simulations : GROMACS or AMBER to study conformational stability over 50–100 ns trajectories .

- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with activity trends .

Q. How can researchers address synthetic yield inconsistencies in scaled-up reactions?

- DoE (Design of Experiments) : Use factorial design to identify critical variables (e.g., solvent polarity, catalyst loading) .

- In-line monitoring : ReactIR or HPLC tracking to detect intermediate degradation .

- Alternative routes : Explore microwave-assisted synthesis to reduce reaction times and byproducts .

Methodological Challenges & Solutions

Q. What strategies mitigate crystallization difficulties during purification?

Q. How should researchers validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein upon compound binding .

- BRET/FRET : Use biosensors to detect real-time target modulation .

- Knockout models : CRISPR-Cas9 gene editing to confirm on-target effects .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles due to potential irritancy (analogous to pyrazole derivatives) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors .

- Waste disposal : Incinerate in accordance with EPA guidelines for nitrogen-containing compounds .

Data Reproducibility

Q. How can batch-to-batch variability in biological assays be minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.